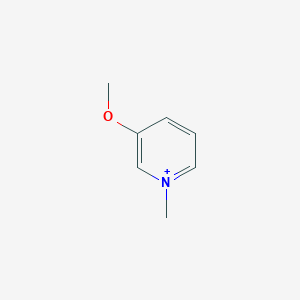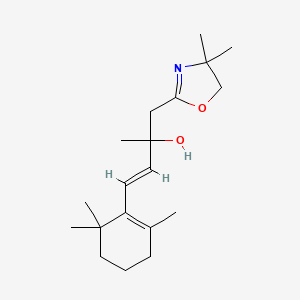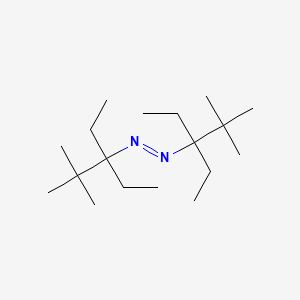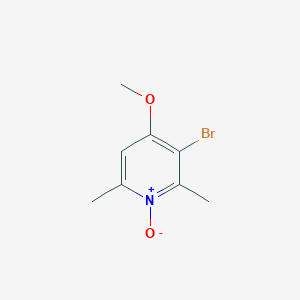
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of trifluoroacetates, which are widely used in organic synthesis due to their ability to introduce trifluoromethyl groups into molecules. This compound is characterized by the presence of two fluorine atoms and two phenyl groups attached to an ethyl backbone, with a trifluoroacetate group as a functional moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate typically involves the reaction of 2,2-difluoro-1,1-diphenylethanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2-Difluoro-1,1-diphenylethanol+Trifluoroacetic anhydride→2,2-Difluoro-1,1-diphenylethyl trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2,2-difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-1,1-diphenylethane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base or acid, often at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding amides or esters.
Hydrolysis: 2,2-Difluoro-1,1-diphenylethanol and trifluoroacetic acid.
Reduction: 2,2-Difluoro-1,1-diphenylethane.
Applications De Recherche Scientifique
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, which can enhance the biological activity and stability of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1,1-diphenylethyl trifluoroacetate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The trifluoroacetate group enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1,1-diphenylethyl tosylate
- 2,2-Difluoro-1,3-dimethylimidazolidine
- Ethyl trifluoroacetate
Uniqueness
2,2-Difluoro-1,1-diphenylethyl trifluoroacetate is unique due to the presence of both difluoro and trifluoroacetate groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilicity and stability, making it suitable for a wide range of applications in organic synthesis and scientific research.
Propriétés
Numéro CAS |
52108-02-8 |
|---|---|
Formule moléculaire |
C16H11F5O2 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
(2,2-difluoro-1,1-diphenylethyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H11F5O2/c17-13(18)15(11-7-3-1-4-8-11,12-9-5-2-6-10-12)23-14(22)16(19,20)21/h1-10,13H |
Clé InChI |
PSKFXOZREMYLNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)F)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
